N-(3-Ethynylphenyl)-1-methyl-1H-pyrazol-4-amine
Description
N-(3-Ethynylphenyl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and an ethynylphenyl group at the 4-amino position. The ethynylphenyl moiety introduces a rigid, linear alkyne group, which can enhance binding affinity in medicinal chemistry applications by promoting π-π stacking or hydrogen bonding interactions.
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H11N3/c1-3-10-5-4-6-11(7-10)14-12-8-13-15(2)9-12/h1,4-9,14H,2H3 |
InChI Key |
PIEQZZZPWPXZSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC=CC(=C2)C#C |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of 3-Ethynylaniline with Pyrazole Derivatives
- Starting Materials: 3-ethynylaniline and 1-methyl-1H-pyrazol-4-amine or its halogenated derivatives.
- Reaction Conditions: The amination is often conducted under mild to moderate heating in polar aprotic solvents such as tetrahydrofuran, dioxane, or dimethoxyethane.
- Catalysts/Base: Use of bases like pyridine or triethylamine facilitates the reaction by deprotonating the amine and promoting nucleophilic attack.
- Purification: The crude product is purified by recrystallization from solvents such as methanol or ethanol to achieve pharmaceutical-grade purity (>99%).
Halogenation and Subsequent Amination
- Halogenation Step: A precursor lactam or pyrazole derivative is first halogenated at the 4-position using reagents like thionyl chloride or titanium(IV) chloride. Titanium(IV) chloride is preferred for large-scale synthesis due to its higher boiling point and safer handling.
- Amination Step: The halogenated intermediate then reacts with 3-aminophenylacetylene (3-ethynylaniline) to form the target compound.
- Solvent and Temperature: The reaction is performed in solvents such as toluene, acetonitrile, or mixtures with isopropanol, typically at temperatures ranging from room temperature to 110°C.
- Reaction Time: Depending on the solvent, reaction times vary from 4 to 12 hours.
- Byproducts and Waste: The process generates titanium(IV) oxide upon quenching with water, which is non-toxic and easily removed by filtration, making the process environmentally favorable.
- Yield and Purity: Initial product purity is around 95%, which can be enhanced to >99% by recrystallization or conversion to hydrochloride salts.
Metal-Free Synthetic Approaches
- Recent advances include metal-free rearrangement reactions such as HFIP-mediated 2-aza-Cope rearrangement to synthesize α-substituted homoallylamines, which can be adapted for pyrazole amine derivatives.
- These methods operate at ambient temperature and avoid the use of transition metal catalysts, reducing potential contamination and simplifying purification.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Solvents | Temperature Range | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct Coupling | 3-ethynylaniline, pyrazole derivative | THF, dioxane, dimethoxyethane | RT to 80°C | 4-12 h | 80-90 | >99 | Mild conditions, straightforward purification |
| Halogenation + Amination | TiCl4 or SOCl2, 3-aminophenylacetylene | Toluene, MeCN, i-PrOH | RT to 110°C | 4-12 h | 85-95 | 95-99 | Safer halogenation with TiCl4, easy waste removal |
| Metal-Free Rearrangement | HFIP, aldehydes, amines | HFIP (hexafluoro-2-propanol) | Ambient | Hours | Moderate | High | Avoids metals, suitable for sensitive substrates |
Research Findings and Notes
- Titanium(IV) chloride is preferred over thionyl chloride for halogenation due to safer handling and easier waste management, as titanium(IV) oxide formed is non-toxic and easily filtered out.
- The ethynyl group remains stable under the described reaction conditions, which is critical for maintaining the compound’s pharmacophore.
- The reaction mixture often contains unreacted 3-aminophenylacetylene, which can be recovered and reused, improving overall process efficiency.
- Purification to pharmaceutical-grade purity is achievable by conventional recrystallization or salt formation, ensuring suitability for drug development.
- Metal-free methods provide an alternative route that may be beneficial for scale-up and environmentally friendly synthesis, although yields may vary.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethynylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-Ethynylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Ethynylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on the target molecule, leading to inhibition or activation of the target’s function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrazol-4-amine scaffold is highly versatile, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
| Compound Name | Substituent at 4-Amino Position | Key Structural Features |
|---|---|---|
| N-(3-Ethynylphenyl)-1-methyl-1H-pyrazol-4-amine | 3-Ethynylphenyl | Rigid alkyne group for enhanced binding |
| N-(Azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine | Azetidin-3-yl (cyclic amine) | Polar, basic group for solubility |
| N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine | 3-Methoxyphenethyl | Methoxy group for electron modulation |
| BIIB06875 (Li et al.) | Substituted 2-chloropyrimidine | BTK inhibitor with pyrimidine linkage |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyridin-3-yl and cyclopropyl | Dual aromatic and aliphatic substitution |
Table 1: Structural comparison of pyrazol-4-amine derivatives.
Physicochemical and Stability Considerations
- Lipophilicity : Ethynylphenyl substitution increases hydrophobicity compared to azetidinyl or methoxyphenyl groups.
- Solubility : Azetidin-3-yl derivatives (e.g., CAS 1820651-25-9) exhibit higher aqueous solubility due to ionizable amine groups .
- Stability : 1-Methyl-1H-pyrazol-4-amine is prone to degradation, requiring optimized storage and synthesis conditions .
Biological Activity
N-(3-Ethynylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of relevant literature and research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, an ethynyl-substituted phenyl group, and an amine functional group. Its molecular formula is CHN, with a molecular weight of 197.24 g/mol. The presence of the ethynyl group enhances its reactivity and biological activity compared to other pyrazole derivatives.
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on target molecules, which may lead to inhibition or activation of their functions. Furthermore, the pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the stability of the compound-target complex.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies.
- Anticancer Properties : Studies have demonstrated its potential as an anticancer agent. For instance, it has been observed to induce apoptosis in cancer cell lines by increasing caspase activity and modulating p53 expression levels .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies and Experimental Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Mechanisms : In vitro studies have shown that this compound can arrest the cell cycle at the G0-G1 phase in MCF-7 breast cancer cells. Flow cytometry analysis indicated that it triggers apoptosis through the activation of caspase pathways .
- Binding Affinity Studies : Interaction studies have focused on the binding affinity and selectivity towards specific targets, which are crucial for understanding its therapeutic potential. These studies often utilize molecular docking techniques to predict how well the compound binds to various proteins involved in disease processes .
- Comparative Analysis : Structural comparisons with other pyrazole derivatives reveal that this compound's unique ethynyl substitution pattern significantly influences its biological activity, potentially leading to novel therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-Ethynylphenyl)-1-methyl-1H-pyrazol-4-amine, and how are the products characterized?
- Methodological Answer: A common approach involves coupling reactions using copper-catalyzed cross-coupling (e.g., with cesium carbonate and copper(I) bromide) under mild conditions (35°C, 48 hours) in polar aprotic solvents like DMSO. Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradients) is standard. Characterization relies on and NMR for structural elucidation, HRMS for molecular weight confirmation, and melting point analysis .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer: Key techniques include:
- NMR to identify proton environments (e.g., ethynyl protons at δ ~2.5–3.5 ppm).
- NMR for carbon skeleton analysis (e.g., sp-hybridized carbons near 70–90 ppm).
- IR spectroscopy to detect functional groups like amines (~3298 cm) or alkynes.
- HRMS (ESI) for precise molecular ion confirmation .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Consult safety data sheets (SDS) for related pyrazole amines, which highlight risks of toxicity and irritation. Emergency measures include rinsing exposed areas and seeking medical attention if ingested .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound during synthesis?
- Methodological Answer: Yield optimization requires precise control of:
- Catalyst loading : Copper(I) bromide (0.05–0.1 eq) enhances coupling efficiency .
- Temperature : Prolonged heating (>48 hours) at 35°C minimizes side reactions.
- Solvent polarity : DMSO improves solubility of aromatic intermediates but may require post-reaction dilution with water to precipitate products.
Purity is assessed via HPLC or TLC, with impurities removed via acid-base extraction .
Q. What challenges arise in the crystallographic analysis of pyrazole derivatives like this compound, and how are they addressed?
- Methodological Answer: Challenges include:
- Crystal twinning : Mitigated using SHELXD for structure solution and refinement with SHELXL .
- Hydrogen bonding ambiguity : High-resolution data (e.g., synchrotron sources) and restraints on N–H groups improve model accuracy.
- Low symmetry : Triclinic systems (space group ) require careful handling of anisotropic displacement parameters .
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel pyrazole derivatives?
- Methodological Answer: Contradictions (e.g., unexpected NMR splitting) are addressed by:
- Repetition under controlled conditions to rule out experimental error.
- Complementary techniques : X-ray crystallography provides unambiguous structural confirmation .
- Computational validation : DFT calculations predict NMR shifts or optimize geometry, cross-referencing with experimental data .
Q. How does the choice of catalyst affect regioselectivity in the synthesis of this compound?
- Methodological Answer: Transition metal catalysts (e.g., Cu(I)) favor cross-coupling at the ethynyl position via oxidative addition. Ligand effects (e.g., phosphines) can suppress homocoupling by stabilizing intermediates. Mechanistic studies using -labeling or kinetic isotope effects clarify regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
